2-amino-N,N-diethyl-2-phenylacetamide
Overview
Description
2-amino-N,N-diethyl-2-phenylacetamide, also known as 2-amino-N,N-diethyl-2-phenylacetamide hydrochloride, is a chemical compound with the molecular formula C12H18N2O . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 2-amino-N,N-diethyl-2-phenylacetamide hydrochloride is represented by the InChI code1S/C12H18N2O.ClH/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10;/h5-9,11H,3-4,13H2,1-2H3;1H
. This indicates that the molecule consists of a phenyl group (C6H5-) attached to a carbonyl group (C=O), which is in turn attached to an amine group (NH2) and a diethylamino group ((C2H5)2N-). Physical And Chemical Properties Analysis
The molecular weight of 2-amino-N,N-diethyl-2-phenylacetamide hydrochloride is 242.75 . It is a powder at room temperature . Unfortunately, other physical and chemical properties like solubility, density, and boiling point are not available in the sources I found.Scientific Research Applications
Synthesis and Chemical Reactions
- Boric Acid Catalyzed Ugi Three-Component Reaction : A method for synthesizing 2-arylamino-2-phenylacetamide using aldehydes, amines, and isocyanides in water catalyzed by boric acid (B(OH)3) has been developed. The synthesized 2-arylamino-2-phenylacetamides can be efficiently converted into α-amino acids through acidic hydrolysis (Kumar, Saxena, & Gupta, 2013).
- Nanoparticle Catalyzed Reactions : ZnO nanoparticles have been used to catalyze Ugi type three-component reactions for synthesizing 2-arylamino-2-phenylacetimidamide from aldehydes, amines, and isocyanides in aqueous media. This method is noted for its high yield, good atom economy, and efficiency (Kumar, Saxena, & Gupta, 2013).
Pharmaceutical and Biological Applications
- Insect Repellent Research : Various aromatic amides, analogs of N,N-diethyl-2-phenylacetamide, were synthesized and evaluated for their insect repellent properties. Studies were conducted to observe the behavioral responses and repellent activity of these amides against Aedes aegypti mosquitoes (Garud et al., 2011).
- Glutaminase Inhibitors : Analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide were synthesized and evaluated as inhibitors of kidney-type glutaminase (GLS). These analogs are important for understanding the therapeutic potential of GLS inhibition in cancer research (Shukla et al., 2012).
Safety And Hazards
properties
IUPAC Name |
2-amino-N,N-diethyl-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-14(4-2)12(15)11(13)10-8-6-5-7-9-10/h5-9,11H,3-4,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPELKXJLJANTNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N,N-diethyl-2-phenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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